![molecular formula C9H11Cl2N3O2 B2481119 6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride CAS No. 2108527-81-5](/img/structure/B2481119.png)
6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride
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Overview
Description
6-Amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride is a compound that belongs to the class of benzimidazoles . Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported .
Synthesis Analysis
The synthesis of benzimidazoles involves the conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .Molecular Structure Analysis
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .Chemical Reactions Analysis
The reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Scientific Research Applications
- Protodeboronation Catalyst : Researchers have explored the use of this compound as a catalyst for protodeboronation reactions. Protodeboronation involves the removal of boron from boronic esters, a crucial step in organic synthesis . The compound’s unique structure likely contributes to its effectiveness in this context.
Catalysis and Organic Synthesis
Safety and Hazards
The safety data sheet for 3,5-Diaminobenzoic acid dihydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protective equipment .
Future Directions
properties
IUPAC Name |
6-amino-3-methylbenzimidazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c1-12-4-11-7-3-5(10)2-6(8(7)12)9(13)14;;/h2-4H,10H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGPYJQREPBBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=CC(=C21)C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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